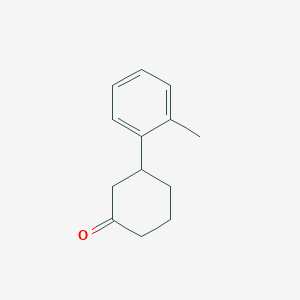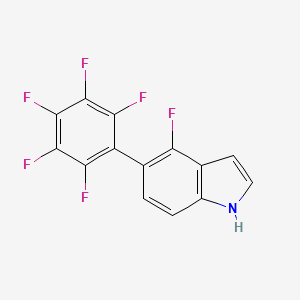
2-Methoxy-4-(sulfanylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(sulfanylmethyl)phenol is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is also known by its IUPAC name, 4-(mercaptomethyl)-2-methoxyphenol . This compound is characterized by the presence of a methoxy group (-OCH3) and a sulfanylmethyl group (-CH2SH) attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(sulfanylmethyl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde and hydrogen sulfide under acidic conditions to introduce the sulfanylmethyl group . Another approach includes the use of thiol-ene reactions, where a thiol group is added to an alkene precursor in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(sulfanylmethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(sulfanylmethyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(sulfanylmethyl)phenol involves its interaction with molecular targets and pathways in biological systems. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function . The sulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(sulfanylmethyl)phenol can be compared with other similar compounds, such as:
2-Methoxyphenol (Guaiacol): Lacks the sulfanylmethyl group, making it less reactive in certain redox reactions.
4-Methoxyphenol: Lacks both the sulfanylmethyl and phenolic hydroxyl groups, resulting in different chemical and biological properties.
2-Methoxy-5-(sulfanylmethyl)phenol: Similar structure but with the sulfanylmethyl group in a different position, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C8H10O2S |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-methoxy-4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10O2S/c1-10-8-4-6(5-11)2-3-7(8)9/h2-4,9,11H,5H2,1H3 |
InChI-Schlüssel |
YSGIVLRNIUPYGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)







![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)


